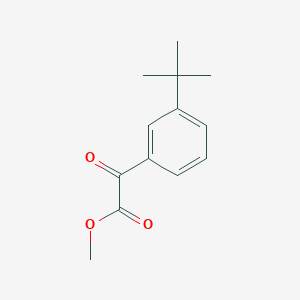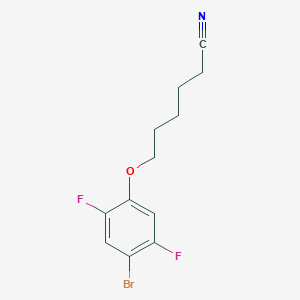
2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol is an organic compound that belongs to the class of phenethyl alcohols. This compound is characterized by the presence of a fluorine atom at the third position and an iso-pentoxy group at the fourth position of the phenyl ring, along with a hydroxyl group attached to the ethyl side chain. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluoro-4-nitrophenethyl alcohol with iso-pentyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Another approach involves the reduction of 3-fluoro-4-iso-pentoxyphenylacetone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to obtain the desired alcohol with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high-quality production of the compound on a large scale.
化学反应分析
Types of Reactions
2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF or sodium hydride in tetrahydrofuran (THF).
Major Products
Oxidation: 3-Fluoro-4-iso-pentoxyphenylacetone or 3-Fluoro-4-iso-pentoxybenzaldehyde.
Reduction: 3-Fluoro-4-iso-pentoxyphenethyl alkane.
Substitution: 3-Amino-4-iso-pentoxyphenethyl alcohol or 3-Thio-4-iso-pentoxyphenethyl alcohol.
科学研究应用
2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and function.
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-methoxyphenethyl alcohol
- 3-Fluoro-4-ethoxyphenethyl alcohol
- 3-Fluoro-4-propoxyphenethyl alcohol
Uniqueness
Compared to its analogs, 2-(3-Fluoro-4-(isopentyloxy)phenyl)ethanol exhibits unique properties due to the presence of the iso-pentoxy group. This bulky substituent can influence the compound’s steric interactions and electronic properties, leading to distinct reactivity and biological activity profiles. The fluorine atom further enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[3-fluoro-4-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-10(2)6-8-16-13-4-3-11(5-7-15)9-12(13)14/h3-4,9-10,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMQQDSOBXCQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7992575.png)











